4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Overview
Description
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a sulfonylamino group, and a hydroxybenzoic acid moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The introduction of the 4-bromophenylsulfonylamino group is usually carried out via a sulfonylation reaction, where the quinoxaline derivative is treated with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the hydroxybenzoic acid moiety is introduced through a coupling reaction, often using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for the sulfonylation and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced quinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoxaline core may intercalate with DNA, affecting its replication and transcription processes. The hydroxybenzoic acid moiety can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Shares the 4-bromophenylsulfonyl group but has a different core structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a similar sulfonyl group but with a pyrazoline core.
Uniqueness
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid is unique due to its combination of a quinoxaline core, sulfonylamino group, and hydroxybenzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O5S/c22-12-5-8-14(9-6-12)32(30,31)26-20-19(24-16-3-1-2-4-17(16)25-20)23-13-7-10-15(21(28)29)18(27)11-13/h1-11,27H,(H,23,24)(H,25,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAJTFYGNRZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC(=C(C=C4)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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